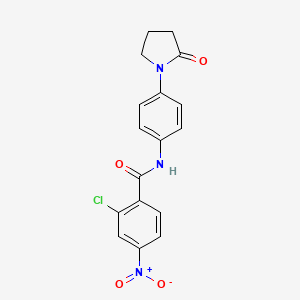
2-chloro-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide”, commonly referred to as CNOPB, is a synthetic compound with a molecular formula of C17H14ClN3O4. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like CNOPB often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of CNOPB includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds similar to 2-chloro-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide have been synthesized and characterized to explore their chemical properties and potential applications. For instance, the study on the synthetic process of related benzamide derivatives outlines methodologies that could be applicable to the synthesis of the compound , highlighting the importance of such compounds in medicinal chemistry and drug development processes (Gong Ping, 2007).
Antioxidant Activity
Derivatives of pyrrolidine and benzamide have been synthesized and their antioxidant activities evaluated, suggesting that similar structural compounds, including 2-chloro-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, could exhibit antioxidant properties. These activities are crucial for mitigating oxidative stress in biological systems, potentially contributing to the treatment or prevention of diseases associated with oxidative damage (I. Tumosienė et al., 2019).
Molecular Interactions and Crystal Engineering
The study of molecular salts and cocrystals involving similar compounds reveals insights into the importance of supramolecular synthons, such as hydrogen bonding and halogen interactions, for crystal engineering. These findings are pertinent to drug design, particularly in enhancing drug solubility and bioavailability (Madhavi Oruganti et al., 2017).
Antimicrobial and Antitumor Activities
Research into benzamides and their derivatives, including those structurally related to the compound of interest, has identified potent antimicrobial and antitumor activities. These properties suggest potential applications in developing new therapeutic agents against various bacterial infections and cancers (E. Khatiwora et al., 2013), (Markus Wolf et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-15-10-13(21(24)25)7-8-14(15)17(23)19-11-3-5-12(6-4-11)20-9-1-2-16(20)22/h3-8,10H,1-2,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAGJWAMKYCZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

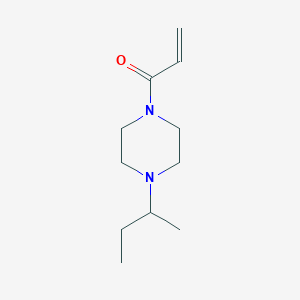
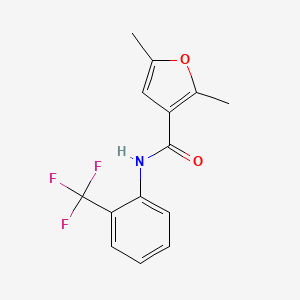
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2994512.png)
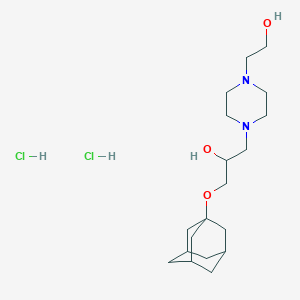
![N-(2,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2994514.png)


![(2Z,5Z)-5-[(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methylidene]-2-(3,3-dimethyl-2-oxobutylidene)-1,3-thiazolidin-4-one](/img/structure/B2994520.png)
![Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride](/img/structure/B2994521.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2994523.png)

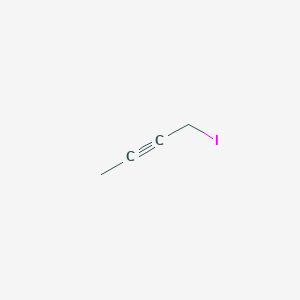

![4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2994530.png)